1-Chloro-3-phenoxypropan-2-ol

Description

Historical Context and Early Academic Investigations

1-Chloro-3-phenoxypropan-2-ol, a chemical compound with the molecular formula C9H11ClO2, has its roots in the broader exploration of phenoxypropanolamine derivatives, a class of compounds that gained significant attention for their pharmacological activities. Early academic and industrial research, primarily in the mid-20th century, focused on the synthesis and characterization of various substituted phenoxypropanols as intermediates for creating novel therapeutic agents.

One of the early documented syntheses involves the reaction of phenol (B47542) with epichlorohydrin (B41342). prepchem.com A common method described in the literature involves heating a mixture of phenol and an excess of epichlorohydrin in the presence of a catalyst, such as piperidine (B6355638) hydrochloride. prepchem.com This reaction is typically followed by treatment with hydrochloric acid to yield this compound. prepchem.com The product is then isolated and purified by distillation. prepchem.com Spectroscopic data from these early investigations, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, were crucial in confirming the structure of the synthesized compound. prepchem.com For instance, the IR spectrum shows a characteristic broad peak for the hydroxyl group (around 3310 cm⁻¹) and peaks corresponding to the aromatic ring and ether linkage. prepchem.com

Significance in Contemporary Chemical Research

In modern chemical research, this compound is primarily valued as a versatile building block in organic synthesis. sigmaaldrich.com Its bifunctional nature, possessing both a reactive chloro group and a secondary alcohol, allows for a variety of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

A significant application of this compound is in the synthesis of β-adrenergic blocking agents. For example, it is a precursor to propranolol, a well-known beta-blocker. The synthesis involves the reaction of 1-chloro-3-(1-naphthyloxy)propan-2-ol, a derivative of this compound, with an amine. chemicalbook.com Furthermore, its derivatives are utilized in the preparation of other pharmacologically active compounds, highlighting its role as a scaffold in drug discovery. The chlorine atom, in particular, can have profound effects on the biological activity of a molecule. chemrxiv.org

The compound is also employed in studies of kinetic resolution, where enzymes are used to selectively esterify one enantiomer of the racemic mixture, allowing for the separation of the (R) and (S) forms. researchgate.net This is particularly important in the pharmaceutical industry, where often only one enantiomer of a chiral drug is active.

Structural Framework and Key Features Relevant to Reactivity

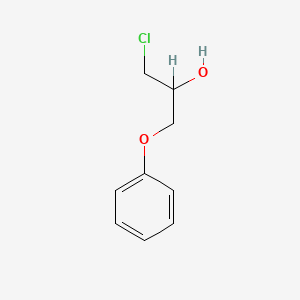

The molecular structure of this compound consists of a central three-carbon propane (B168953) chain. nih.gov The second carbon atom is bonded to a hydroxyl group (-OH), making it a secondary alcohol. The first carbon atom is attached to a chlorine atom (-Cl), and the third carbon is linked to a phenoxy group (-O-C6H5) via an ether bond. nih.gov This arrangement of functional groups dictates the compound's reactivity.

The key reactive sites are:

The secondary hydroxyl group: This group can undergo typical alcohol reactions, such as esterification and oxidation.

The chlorine atom: Being a good leaving group, the chlorine atom is susceptible to nucleophilic substitution reactions. This is a key step in the synthesis of many derivatives where the chlorine is replaced by an amine or other functional group.

The ether linkage: While generally stable, the ether bond can be cleaved under harsh acidic conditions.

The aromatic ring: The phenoxy group can undergo electrophilic substitution reactions on the benzene (B151609) ring, although this is less common in the typical applications of this compound.

The presence of a chiral center at the second carbon atom means that this compound exists as a pair of enantiomers, (R)- and (S)-1-chloro-3-phenoxypropan-2-ol. The stereochemistry at this center is often crucial for the biological activity of the final products derived from this intermediate.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H11ClO2 | nih.gov |

| Molecular Weight | 186.63 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4769-73-7 | nih.gov |

| Boiling Point | 309.8°C at 760 mmHg | lookchem.com |

| Density | 1.198 g/cm³ | lookchem.com |

| Flash Point | 141.2°C | lookchem.com |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Peaks/Signals | Reference |

| Infrared (IR) | νmax (film): 3310 cm⁻¹ (-OH), 1603, 1590, 1495 cm⁻¹ (aromatic C=C), 1245 cm⁻¹ (C-O ether) | prepchem.com |

| ¹H NMR (CDCl₃) | τ 7.40 (broad s, -OH), 6.25 (2H, d, J=3.5 Hz, -CH₂Cl), 5.90 (2H, s, -OCH₂-), 5.90 (1H, m, -CH(OH)-), 3.21-2.56 (5H, m, aromatic protons) | prepchem.com |

| Mass Spectrometry (GC-MS) | Major fragments observed. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTDRZMGZRHFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307702 | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-73-7 | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-phenoxypropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Chloro 3 Phenoxypropan 2 Ol

Established Synthetic Routes and Reaction Conditions

Epoxide Ring-Opening Reactions

A primary and well-established method for synthesizing 1-chloro-3-phenoxypropan-2-ol involves the ring-opening of an epoxide. jsynthchem.com This reaction is a cornerstone in organic synthesis due to the high reactivity of the strained three-membered ether ring. jsynthchem.commdpi.com The process typically involves the reaction of phenol (B47542) with epichlorohydrin (B41342). prepchem.com

In a representative procedure, a mixture of phenol and an excess of epichlorohydrin is heated, often in the presence of a catalyst like piperidine (B6355638) hydrochloride, for several hours. prepchem.com Following the reaction, the excess epichlorohydrin is removed under reduced pressure. The resulting residue is then treated with a strong acid, such as concentrated hydrochloric acid, to facilitate the final transformation into this compound. prepchem.com The regioselective opening of epoxides with nucleophiles like phenols is a critical transformation in organic synthesis, leading to the formation of β-aryloxy alcohols, which are key intermediates for various pharmaceutically important compounds. researchgate.net The reaction's regioselectivity can be influenced by both intrinsic properties of the reactants and environmental factors. researchgate.net

The reaction can proceed under both acidic and basic conditions. jsynthchem.com In an acidic environment, the epoxide is first protonated, making it more susceptible to nucleophilic attack. jsynthchem.com In contrast, under basic or neutral conditions, a stronger nucleophile is generally required to open the less reactive neutral epoxide ring. jsynthchem.com

Table 1: Reaction Parameters for Epoxide Ring-Opening Synthesis

| Parameter | Value |

|---|---|

| Reactants | Phenol, Epichlorohydrin |

| Catalyst | Piperidine Hydrochloride |

| Temperature | 100°C |

| Reaction Time | 6 hours |

| Post-treatment | Concentrated Hydrochloric Acid |

| Yield | 62.5% |

This data is based on a specific documented synthesis. prepchem.com

Reduction-Based Synthesis Pathways

While less common for the direct synthesis of this compound, reduction-based pathways are crucial for producing related chiral alcohols. For instance, the asymmetric reduction of β-chloropropiophenone can yield chiral 3-chloro-1-phenylpropan-1-ol. prepchem.comccsenet.org This type of reduction often employs chiral catalysts to achieve high enantioselectivity. ccsenet.org Supported iron-based chiral catalysts have been investigated for the asymmetric catalytic hydrogenation of β-chloro-propiophenone, with reaction conditions such as temperature, pressure, and the concentration of additives like potassium hydroxide (B78521) being optimized to maximize yield and enantiomeric excess. ccsenet.org

Industrial-Scale Formation Processes

For industrial applications, the efficiency and cost-effectiveness of the synthesis are paramount. The reaction of phenol with epichlorohydrin remains a viable route for large-scale production. prepchem.comencyclopedia.pub The development of robust and safe manufacturing processes often involves "telescoped" or "one-pot" procedures to minimize handling and isolation of intermediates. encyclopedia.pub The choice of catalyst and reaction conditions is critical to ensure high conversion rates and minimize by-product formation. For example, in related processes, pyridine (B92270) has been used as a catalyst that can be recovered and reused, thereby reducing costs. google.com

Advanced Synthetic Strategies for this compound and its Analogues

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalysis to improve reaction efficiency and selectivity. In the context of epoxide ring-opening, various catalysts have been explored. Bismuth(III) triflate has been shown to be an effective catalyst for the regioselective ring-opening of epoxides with phenols, offering a facile route to 1,3-diaryloxy-2-propanols under mild conditions. researchgate.net This catalyst is particularly attractive for large-scale synthesis due to its low toxicity and ease of handling. researchgate.net Other catalytic systems, including those based on zirconium (IV) chloride and vanadium (III) chloride, have been found to be effective for the ring-opening of epoxides with amines to produce β-amino alcohols. rroij.com

Regioselective and Stereoselective Synthesis Methodologies

The synthesis of specific stereoisomers of this compound and its analogues is of significant interest, particularly for pharmaceutical applications. google.com Achieving high regioselectivity and stereoselectivity is a key challenge. nih.gov

One approach involves the use of chiral catalysts, such as chiral 1,2,3-oxazaborolidines (CBS catalysts) or rare-earth metal catalysts (ruthenium, rhodium, iridium), for the asymmetric reduction of prochiral ketones. google.com While effective, the high cost of these catalysts can be a drawback. google.com

Another powerful strategy is kinetic resolution, often employing enzymes. For example, lipases can be used as biocatalysts for the dynamic kinetic resolution of racemic mixtures. In one instance, a lipase (B570770) was used with an acyl donor to selectively acylate one enantiomer of 3-chloro-1-phenylpropan-1-ol, allowing for the separation of the R-enantiomer. google.com Chemo-enzymatic methods, which combine chemical and enzymatic steps, have also been developed for the synthesis of enantiopure compounds like (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol. researchgate.net

Table 2: Comparison of Advanced Catalytic Methods

| Method | Catalyst/Enzyme | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Reduction | Chiral 1,2,3-oxazaborolidines (CBS) | High enantioselectivity | google.com |

| Asymmetric Reduction | Rare-earth metal catalysts (Ru, Rh, Ir) | Catalytic asymmetric reduction | google.com |

| Dynamic Kinetic Resolution | Lipase CALB | Biocatalytic resolution | google.com |

| Chemo-enzymatic Synthesis | Lipase | Enantiopure synthesis | researchgate.net |

| Regioselective Ring-Opening | Bismuth(III) triflate | Mild conditions, high yield | researchgate.net |

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. elixirpublishers.commdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate diverse molecular scaffolds. elixirpublishers.comresearchgate.net In the context of this compound and its derivatives, MCRs can be employed to introduce structural complexity and functional diversity in a convergent and environmentally benign manner. mdpi.com

For instance, the core structure of this compound can be envisioned as a scaffold for MCRs. The hydroxyl and chloro groups offer reactive sites for the introduction of new functionalities. While specific MCRs starting directly from this compound are not extensively documented in the provided results, the principles of MCRs can be applied to its derivatives. For example, a derivative where the chloro group is replaced by an amino group could participate in Ugi or Passerini reactions.

Several well-established MCRs are used to synthesize complex heterocyclic structures, which could be analogous to potential reactions involving derivatives of this compound. nih.gov These include:

Strecker Reaction: A three-component reaction between an amine, a ketone or aldehyde, and a cyanide source to form α-aminonitriles. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: A four-component reaction to produce dihydropyridine derivatives. frontiersin.org

Mannich Reaction: A three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. mdpi.com

Petasis (Borono-Mannich) Reaction: A three-component reaction of an amine, a carbonyl compound, and a boronic acid. nih.gov

The application of these MCRs to derivatives of this compound could lead to the synthesis of novel compounds with potential applications in various fields of chemistry.

Mechanistic Investigations of this compound Synthesis and Transformation

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental for controlling reaction outcomes and optimizing synthetic routes.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution is a key reaction type for this compound, given the presence of a chlorine atom, which is a good leaving group. These reactions can proceed through two primary mechanisms: SN1 and SN2. ucsb.eduyoutube.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. youtube.com The first and rate-determining step involves the spontaneous dissociation of the carbon-chlorine bond to form a carbocation intermediate. youtube.comucsd.edu This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com Tertiary alkyl halides are more likely to undergo SN1 reactions due to the stability of the resulting tertiary carbocation. youtube.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process. youtube.comlibretexts.org The nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org This mechanism is favored for primary and less sterically hindered secondary alkyl halides. youtube.com Given that the chlorine in this compound is on a primary carbon, SN2 reactions are expected to be a major pathway for its transformation.

| Mechanism | Molecularity | Rate Determining Step | Intermediate | Stereochemistry | Favored Substrates |

| SN1 | Unimolecular | Formation of carbocation | Carbocation | Racemization | Tertiary > Secondary |

| SN2 | Bimolecular | Nucleophilic attack | Transition state | Inversion | Methyl > Primary > Secondary |

Oxidation-Reduction Reaction Mechanisms

The alcohol functional group in this compound can undergo oxidation reactions. The specific products formed will depend on the oxidizing agent used and the reaction conditions. As it is a secondary alcohol, oxidation would typically yield a ketone, specifically 1-chloro-3-phenoxypropan-2-one.

The mechanism of alcohol oxidation often involves the removal of a proton from the hydroxyl group and a hydride ion (H-) from the carbon atom bearing the hydroxyl group. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can be used, though milder reagents like pyridinium (B92312) chlorochromate (PCC) are often preferred for more controlled oxidations.

Conversely, the carbonyl group of an oxidized derivative could be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Epoxide Aminolysis Reaction Mechanisms

This compound is structurally related to epoxides, and its synthesis often involves the ring-opening of an epoxide. The reverse reaction, forming an epoxide from the chlorohydrin, can also occur, typically under basic conditions. The subsequent reaction of this in-situ generated epoxide with an amine is known as epoxide aminolysis. This reaction is a crucial step in the synthesis of many β-amino alcohols. mdpi.com

The mechanism of epoxide aminolysis involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. This attack can be either SN1-like or SN2-like, depending on the reaction conditions and the structure of the epoxide.

Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, where the amine attacks the less substituted carbon of the epoxide due to lower steric hindrance. Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide more reactive. The nucleophilic attack then occurs at the more substituted carbon, as the transition state has more carbocationic character at this position.

Kinetic studies of epoxide aminolysis have been performed to understand the reaction rates and optimize conditions. For example, the aminolysis of styrene (B11656) oxide with 2-aminoindan (B1194107) has been studied to determine the rate law and the effect of temperature and reactant concentrations. mit.edu

Photodecomposition Reaction Mechanisms

Information regarding the specific photodecomposition reaction mechanisms of this compound is not available in the provided search results. However, it can be postulated that upon exposure to ultraviolet (UV) radiation, the molecule could undergo several decomposition pathways. The carbon-chlorine bond is often susceptible to homolytic cleavage under photolytic conditions, which would generate a chlorine radical and a carbon-centered radical. These highly reactive radical species could then initiate a cascade of further reactions, leading to a variety of degradation products. The phenoxy group also contains a chromophore that can absorb UV light, potentially leading to reactions involving the aromatic ring.

Stereochemical Aspects and Chiral Synthesis of 1 Chloro 3 Phenoxypropan 2 Ol

Enantiomeric Forms and Chiral Recognition in Chemical Processes

1-Chloro-3-phenoxypropan-2-ol possesses a single chiral center at the C-2 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. These enantiomers exhibit identical physical and chemical properties in an achiral environment but differ significantly in their interaction with other chiral entities, a phenomenon known as chiral recognition. This distinction is paramount in biological systems and in the synthesis of enantiomerically pure active pharmaceutical ingredients.

The synthesis of specific enantiomers of this compound is crucial. For instance, the sequential kinetic resolution of racemic (R,S)-1-chloro-3-phenoxy-2-propanol is a targeted process to isolate one specific enantiomer. One such method has been developed to produce (S)-1-chloro-3-phenoxy-2-propanol with a high enantiomeric excess (ee) of over 99% and a yield of 30.7%. researchgate.net This process relies on the stereoselective action of enzymes that can differentiate between the (R) and (S) forms of the molecule.

Biocatalytic Resolution Techniques for this compound Racemates

Biocatalysis has emerged as a powerful tool for resolving racemic mixtures due to the high enantioselectivity of enzymes. For chlorohydrins like this compound, both lipases and halohydrin dehalogenases are employed. A notable success in this area involves a sequential kinetic resolution process utilizing a halohydrin dehalogenase from an alphaproteobacterium (AbHHDH), which demonstrates high stereoselectivity in the dehalogenation of racemic halohydrins. researchgate.net

Lipase-Mediated Kinetic Resolution

Lipase-catalyzed kinetic resolution is a widely adopted method for producing enantiomerically pure alcohols. This technique relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770). While specific studies detailing the lipase-mediated resolution of this compound are not extensively documented in the provided research, the methodology is well-established for structurally related compounds.

For example, the kinetic resolution of the analogous compound (R,S)-1-chloro-3-(piperidin-1-yl) propan-2-ol has been successfully achieved using various lipases, with the laboratory-isolated strain of Pseudomonas aeruginosa lipase (PAL) showing the best results in transesterification with vinyl acetate (B1210297). researchgate.net Similarly, the resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, a related β-blocker building block, has been optimized using Candida rugosa lipase. nih.gov These examples suggest that a similar approach using lipases such as those from Pseudomonas or Candida species would be a viable strategy for resolving racemic this compound.

Optimization of Biocatalytic Reaction Parameters

The efficiency and enantioselectivity of biocatalytic resolutions are highly dependent on reaction parameters. Key variables that require optimization include the choice of enzyme, solvent, acyl donor, temperature, and substrate concentration.

For the resolution of similar compounds, comprehensive optimization has been demonstrated. In the resolution of (R,S)-1-chloro-3-(piperidin-1-yl) propan-2-ol, toluene (B28343) was identified as the optimal solvent, and the use of ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([BMIM][BF4]) in combination with toluene significantly enhanced conversion and enantioselectivity. researchgate.net The optimal conditions were found to be 30 mM of the substrate, 30 mg/mL of PAL in a 70:30 toluene:[BMIM][BF4] mixture at 30°C, which resulted in a 50.02% conversion with 98.91% ee for the product and 99% ee for the remaining substrate after 18 hours. researchgate.net

The table below illustrates the effect of different solvents on the kinetic resolution of a related compound, showcasing the importance of solvent selection.

Table 1: Effect of Organic Solvent on Lipase-Catalyzed Kinetic Resolution of (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol

| Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) | Enantioselectivity (E) |

| Toluene | 49.8 | 98.2 | 97.8 | 196 |

| n-Hexane | 45.2 | 80.1 | 65.9 | 15 |

| Cyclohexane | 46.1 | 82.3 | 70.2 | 18 |

| Chloroform | 35.2 | 50.1 | 27.2 | 5 |

| Dichloromethane | 38.2 | 58.2 | 36.1 | 6 |

| Acetonitrile | 20.1 | 22.3 | 5.6 | 2 |

Data adapted from a study on a structurally similar compound. researchgate.net

Enantioselective Acylation Studies

Enantioselective acylation is the core reaction in lipase-mediated kinetic resolutions. The lipase selectively acylates one enantiomer of the alcohol, leaving the other unreacted. The choice of the acyl donor is a critical parameter influencing the reaction's success. Vinyl esters, such as vinyl acetate, are often preferred as acyl donors because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.

In studies on related compounds, various acyl donors have been tested. For the resolution of (R,S)-1-phenyl-1-propanol, lauric acid was found to be an effective acyl donor in combination with Novozym 435 lipase. google.com For the resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, isopropenyl acetate was optimal. nih.gov This highlights that the ideal acyl donor is specific to the substrate and enzyme combination and would need to be empirically determined for this compound.

Asymmetric Synthesis Approaches to Enantiopure this compound

While resolution techniques separate enantiomers from a racemic mixture, asymmetric synthesis aims to create a single enantiomer directly. This is often a more atom-economical approach. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Catalyst Development

The development of effective chiral catalysts is a major focus of research in asymmetric synthesis. For the synthesis of chiral alcohols, catalysts based on transition metals (like ruthenium, rhodium, iridium) and enzyme-based systems are common. google.com

For the asymmetric synthesis of the related compound (S)-3-chloro-1-phenyl-1-propanol, a reductase from Saccharomyces cerevisiae (YOL151W) has been used to reduce the corresponding ketone with 100% enantiomeric excess. nih.gov In another example, chiral phase-transfer catalysts, such as dimeric and trimeric quaternary cinchona-based catalysts, have been developed for various asymmetric syntheses. researchgate.net While specific chiral catalysts for the direct asymmetric synthesis of this compound are not detailed in the provided search results, these examples point towards promising strategies. The development would likely focus on the asymmetric reduction of the corresponding prochiral ketone, 1-chloro-3-phenoxypropan-2-one, using a chiral catalyst system.

Enantioselective Epoxidation Precursors

The creation of chiral 2,3-epoxyalcohols is a foundational step in the synthesis of optically active compounds like this compound. These epoxides are versatile intermediates that can be opened by various nucleophiles to yield a range of functionalized chiral molecules, including diols, aminoalcohols, and ethers. wikipedia.orgresearchgate.net Two prominent methods for achieving this are the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki epoxidation.

The Sharpless epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org The reaction utilizes a catalytic system composed of titanium tetra(isopropoxide) [Ti(O-i-Pr)₄] and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (t-BuOOH) serving as the oxidant. researchgate.netorganic-chemistry.org The choice between L-(+)-DET and D-(-)-DET determines which enantiomer of the epoxide is formed, allowing for predictable stereocontrol. libretexts.org For example, the epoxidation of an allylic alcohol using L-(+)-DET will preferentially attack one face of the double bond, while D-(-)-DET will favor the other, yielding the opposite enantiomer with similarly high enantioselectivity. libretexts.org The reaction is often conducted in the presence of molecular sieves to remove water, which enhances the catalyst's efficiency. acsgcipr.org

The general components for a Sharpless Asymmetric Epoxidation are detailed in the table below.

| Component | Function | Common Reagents |

| Substrate | The molecule to be epoxidized | Primary or Secondary Allylic Alcohols |

| Catalyst | Forms the chiral complex | Titanium tetra(isopropoxide) [Ti(O-i-Pr)₄] |

| Chiral Ligand | Induces enantioselectivity | Diethyl tartrate (L-(+)-DET or D-(-)-DET) |

| Oxidant | Provides the oxygen atom | tert-Butyl hydroperoxide (t-BuOOH) |

| Additive | Improves catalytic efficiency | Molecular Sieves (3Å or 4Å) |

This interactive table summarizes the key components used in the Sharpless Asymmetric Epoxidation.

A significant advantage of this method is that a specific tartrate enantiomer will consistently produce an epoxide of a predictable stereochemistry, regardless of the substitution pattern on the alkene. wikipedia.org This predictability has made the Sharpless epoxidation a valuable tool in the total synthesis of numerous complex natural products and pharmaceuticals. researchgate.netlibretexts.org

While highly effective for allylic alcohols, the Jacobsen epoxidation provides an alternative for alkenes that lack a coordinating alcohol group. wikipedia.org It employs a chiral manganese-salen complex as the catalyst. researchgate.net This method relies on non-bonded interactions between the substrate and the chiral catalyst to achieve stereoselectivity. wisc.edu

Computational Stereochemical Analysis and Enzyme-Substrate Interactions

Computational chemistry provides powerful tools for understanding the mechanisms that govern the stereoselectivity of chemical and biocatalytic reactions. Homology modeling and molecular docking are particularly valuable for elucidating the interactions between an enzyme and a substrate at the molecular level.

Homology Modeling of Biocatalysts

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a protein with a known structure (the template). This method is crucial when experimental structures from techniques like X-ray crystallography are unavailable.

In the context of synthesizing chiral chlorohydrins, biocatalysis using microbial reductases has shown great promise. nih.gov For instance, in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a compound structurally related to this compound, the yeast reductase YOL151W demonstrated high activity and excellent enantioselectivity. nih.gov To understand the structural basis for this selectivity, a homology model of YOL151W was constructed. Researchers used the known crystal structure of Sporobolomyces salmonicolor carbonyl reductase (PDB ID: 1Y1P) as a template to build the model of YOL151W. nih.gov This process allows for the creation of a reliable 3D representation of the enzyme's active site, which is essential for further computational analysis.

Molecular Docking Simulations for Enantioselectivity

Once a 3D model of the biocatalyst is available, molecular docking simulations can be performed to investigate how a substrate and necessary cofactors bind within the enzyme's active site. nih.gov This simulation predicts the preferred binding orientation and conformation of the substrate, providing insights into the reaction's stereochemical outcome.

Following the homology modeling of the YOL151W reductase, docking simulations were conducted with the substrate, 3-chloro-1-phenyl-1-propanone, and the cofactor NADPH. nih.gov The results of the simulation revealed how the substrate and cofactor fit tightly into the enzyme's active site in a state of lowest free energy. nih.gov This preferred binding arrangement explained the exclusive production of the (S)-alcohol, as it positions the ketone for hydride attack from only one face. nih.gov Such computational studies are invaluable for rationalizing the high enantiomeric excess observed in the biocatalytic reaction and can guide future efforts in enzyme engineering to alter or improve selectivity for different substrates.

Analytical Characterization and Structural Elucidation of 1 Chloro 3 Phenoxypropan 2 Ol

Advanced Spectroscopic Methods for Structure Confirmation

The definitive identification of 1-Chloro-3-phenoxypropan-2-ol relies on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenoxy group typically appear in the downfield region (δ 6.8-7.3 ppm). The protons on the propanol (B110389) backbone appear as multiplets in the upfield region, with their specific chemical shifts and coupling patterns confirming the connectivity. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) is expected to show a distinct multiplet. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov The spectrum will show distinct peaks for each unique carbon atom. The carbons of the aromatic ring appear in the typical range of δ 110-160 ppm. The three carbons of the propanol chain will have characteristic shifts influenced by their substituents (chlorine, hydroxyl, and phenoxy groups). nih.govdocbrown.info

Interactive Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Atom | Chemical Shift (δ, ppm) (Predicted/Typical) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 6.8 - 7.3 | Multiplet | Protons on the phenyl ring. |

| ¹H | O-CH₂ | ~4.1 | Multiplet | Methylene (B1212753) protons adjacent to the phenoxy group. |

| ¹H | CH-OH | ~4.0 | Multiplet | Methine proton on the carbon with the hydroxyl group. |

| ¹H | CH₂-Cl | ~3.7 | Multiplet | Methylene protons adjacent to the chlorine atom. |

| ¹H | OH | Variable | Singlet (broad) | Hydroxyl proton; position can vary with solvent and concentration. |

| ¹³C | C= (Aromatic, C-O) | ~158 | Singlet | Quaternary carbon of the phenyl ring attached to oxygen. |

| ¹³C | CH (Aromatic) | ~129 | Singlet | Aromatic methine carbons. |

| ¹³C | CH (Aromatic) | ~121 | Singlet | Aromatic methine carbons. |

| ¹³C | CH (Aromatic) | ~114 | Singlet | Aromatic methine carbons. |

| ¹³C | CH-OH | ~70 | Singlet | Carbon bearing the hydroxyl group. |

| ¹³C | O-CH₂ | ~69 | Singlet | Carbon of the methylene group attached to the phenoxy group. |

| ¹³C | CH₂-Cl | ~46 | Singlet | Carbon of the methylene group attached to the chlorine atom. |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. Data is based on typical values and information available in public databases. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by measuring the vibrations of chemical bonds. nih.gov

The IR spectrum of this compound exhibits several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net C-O stretching vibrations for the ether and alcohol functionalities typically appear in the 1000-1300 cm⁻¹ region. The presence of the aromatic ring is confirmed by C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹. The C-Cl stretch is usually found in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system. nih.gov

Interactive Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Aliphatic (CH₂, CH) |

| 1580-1600, 1450-1500 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-O-C stretch | Aryl Ether |

| 1000-1100 | C-O stretch | Secondary Alcohol |

| 600-800 | C-Cl stretch | Alkyl Halide |

Source: Data compiled from typical IR spectral ranges and public spectral databases. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., HRMS-ESI, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

GC-MS: In Gas Chromatography-Mass Spectrometry, the compound is vaporized and separated by GC before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (186.63 g/mol for the most common isotopes). nih.gov The fragmentation pattern is key to confirming the structure. Common fragments include the loss of a chloromethyl radical (•CH₂Cl), the phenoxy group (•OPh), or water (H₂O). The base peak is often a stable fragment resulting from these cleavages. nih.gov

HRMS-ESI: High-Resolution Mass Spectrometry with Electrospray Ionization can provide the exact mass of the molecule with high precision (typically to four or more decimal places). nih.gov This allows for the unambiguous determination of the elemental formula (C₉H₁₁ClO₂), distinguishing it from other compounds with the same nominal mass.

Interactive Table 3: Major Mass Fragments in the GC-MS of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 186/188 | [C₉H₁₁ClO₂]⁺ | Molecular Ion (M⁺, with ³⁵Cl/³⁷Cl isotopes) |

| 107 | [C₇H₇O]⁺ | Phenoxy-methyl cation [C₆H₅OCH₂]⁺ or hydroxytropylium ion |

| 94 | [C₆H₆O]⁺ | Phenol (B47542) cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [C₃H₇]⁺ / [C₂H₃O]⁺ | Propyl or acetyl fragment |

Source: Data derived from the NIST Mass Spectrometry Data Center and PubChem. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-1-Chloro-3-phenoxypropan-2-ol. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary method for separating and quantifying these enantiomers. The choice of CSP, often based on polysaccharide derivatives like cellulose (B213188) or amylose, is critical for achieving baseline separation. researchgate.net The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution. researchgate.netmdpi.com This technique is crucial for monitoring enantioselective syntheses or enzymatic resolutions, allowing for the determination of enantiomeric excess (ee). researchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely used for the analysis of this compound. google.comresearchgate.net Its primary applications include:

Purity Assessment: GC can effectively separate the target compound from volatile impurities, starting materials, and byproducts. The peak area percentage in the chromatogram provides a quantitative measure of purity.

Reaction Monitoring: The progress of synthetic reactions producing this compound can be monitored by taking aliquots from the reaction mixture and analyzing them by GC.

Trace Analysis: GC-MS is a highly sensitive method used to detect and quantify trace amounts of this compound in various matrices. researchgate.netnih.gov

For GC analysis, a capillary column with a suitable stationary phase (e.g., a low-bleed DB-5) is typically used. google.com The temperature program is optimized to ensure good separation of all components within a reasonable analysis time. google.com

Theoretical and Computational Chemistry Investigations of 1 Chloro 3 Phenoxypropan 2 Ol

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 1-Chloro-3-phenoxypropan-2-ol. mdpi.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. By calculating the distribution of electrons and the energies of molecular orbitals, it is possible to predict how and where a molecule is likely to react. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Other important reactivity descriptors include the electrostatic potential, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, and various indices such as electronegativity, chemical hardness, and the Fukui function. mdpi.comresearchgate.net These parameters provide a quantitative measure of the molecule's reactivity and selectivity. For instance, in related piperidine-based propanol (B110389) compounds, quantum chemical calculations have been used to identify the oxygen atom as having a high electronegativity value, indicating it as a likely center for reaction. saarj.com

Basic computed properties for this compound are available from public databases and provide a first look at its reactivity profile.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 186.63 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.govlookchem.com |

| Hydrogen Bond Donor Count | 1 | nih.govlookchem.com |

| Hydrogen Bond Acceptor Count | 2 | nih.govlookchem.com |

| Rotatable Bond Count | 4 | nih.govlookchem.com |

| Exact Mass | 186.0447573 Da | nih.govlookchem.com |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Stability

This compound has several rotatable bonds, leading to a large number of possible three-dimensional arrangements, or conformations. nih.govlookchem.com Conformational analysis is the study of the energies of these different conformers to determine the most stable structures. lumenlearning.comlibretexts.org The stability of a conformer is influenced by factors like steric hindrance (repulsion between bulky groups), torsional strain (from eclipsing bonds), and intramolecular interactions like hydrogen bonding. libretexts.org

The flexible propanol chain connected to the phenoxy group allows for significant conformational freedom. Theoretical methods can systematically explore the potential energy surface of the molecule by rotating its bonds. This process identifies the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. For example, in a computational study of the related molecule 1,2-epoxy-3-phenoxy propane (B168953), analysis of the potential energy profile identified the most stable conformers, finding one to be more stable than the next by 0.1776 kcal/mol. This kind of analysis is critical for understanding which shapes the molecule is most likely to adopt and how this affects its properties and interactions.

Molecular Modeling and Simulation Studies

While quantum chemical calculations often focus on single, isolated molecules, molecular modeling and simulation techniques can explore more complex phenomena, such as reaction pathways and intermolecular interactions in condensed phases.

Reaction Pathway Simulations

Computational chemistry is instrumental in simulating reaction mechanisms, helping to validate and explain experimental findings. rsc.org A key application for compounds like this compound is in understanding its synthesis and subsequent reactions, such as its use in the production of pharmaceuticals.

A notable example is the kinetic resolution of a racemic mixture of a closely related intermediate, (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, which is used in the synthesis of Metoprolol. rsc.org In this study, researchers used computational methods to simulate the biocatalytic reaction. They built a homology model of the Pseudomonas fluorescens lipase (B570770) (PFL) enzyme and then used molecular docking to simulate how the (R) and (S) enantiomers of the chlorohydrin fit into the enzyme's active site. rsc.org The docking results successfully validated the experimental observation that the lipase selectively acylates the R-enantiomer, providing a molecular-level explanation for the enzyme's selectivity. rsc.orgresearchgate.net Such simulations are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their physical properties and behavior in biological systems. Techniques like Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis are used to visualize and quantify these interactions. scirp.orgfaccts.de

Natural Bond Orbital (NBO) Analysis examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals within and between molecules. faccts.de This provides a quantitative measure of the strength of interactions, such as hydrogen bonds and other charge-transfer phenomena. For this compound, NBO analysis could quantify the strength of the intramolecular hydrogen bond between the hydroxyl group and the ether oxygen, as well as intermolecular hydrogen bonds that would be present in a condensed phase.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR), which are essential for chemical characterization. nih.govarxiv.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations, typically using DFT methods, can predict the vibrational modes of a molecule. arxiv.org These calculated frequencies correspond to the absorption bands seen in an experimental IR spectrum. For a similar compound, 1-chloro-3-(hexadecyloxy)propane-2-ol, an experimental FT-IR spectrum showed a characteristic band for the hydroxyl (O-H) group at 3364 cm⁻¹. researchgate.net A vapor-phase IR spectrum is also available for this compound itself. nih.gov Computational prediction of the IR spectrum would allow for a detailed assignment of each experimental band to a specific molecular vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted with a high degree of accuracy using quantum mechanical calculations. nih.govgithub.io The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Since chemical shifts are sensitive to the molecule's conformation, calculations are often performed on an ensemble of low-energy conformers, and the results are Boltzmann-averaged to produce a final predicted spectrum. github.io For this compound, this would involve predicting the ¹H and ¹³C chemical shifts, which could then be compared to experimental data to confirm the structure and assign signals. The prediction of spin-spin coupling patterns is also possible, providing a complete, theoretical NMR spectrum. libretexts.org

Role As a Key Intermediate and Building Block in Chemical Synthesis

Precursor for Halogenated Aromatic Compounds and Related Derivatives

As a chlorinated organic compound, 1-Chloro-3-phenoxypropan-2-ol is an important starting material for synthesizing more intricate molecules that retain halogen atoms. ontosight.ai The presence of both a chlorine atom and a hydroxyl group on its propane (B168953) backbone allows for sequential or selective reactions to build complex structures. For instance, it is a key intermediate in the synthesis of the fungicide prothioconazole, a complex molecule containing three chlorine substituents. The fundamental structure of this compound can be seen as a core unit that is elaborated upon to produce a wide range of functionalized derivatives. ontosight.ai A general synthesis for the compound itself involves the reaction of phenol (B47542) with epichlorohydrin (B41342), often in the presence of a catalyst, followed by treatment with hydrochloric acid to yield the final chlorohydrin product. prepchem.com

Building Block for Chiral Pharmaceuticals and Bioactive Compounds

The structural motif of this compound is central to a significant class of pharmaceuticals known as beta-blockers. Its ability to exist in chiral forms (R and S enantiomers) is particularly crucial, as the biological activity of these drugs often resides in a single enantiomer. researchgate.netnih.gov

This compound and its derivatives are fundamental for the synthesis of Metoprolol, a widely used beta-blocker. nih.gov In a typical synthesis, the precursor 4-(2-methoxyethyl)phenol (B22458) is first reacted with epichlorohydrin to form an epoxide intermediate. google.com This epoxide is then reacted with isopropylamine (B41738) to yield Metoprolol. google.comgoogle.com The chlorohydrin, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, is a key intermediate in this process, often formed in situ or used as the direct precursor to the final amination step. researchgate.net Chemoenzymatic methods have been developed to produce enantiomerically pure (S)-Metoprolol with high yields by employing lipase-catalyzed kinetic resolution of the racemic chlorohydrin intermediate. researchgate.net

The versatility of this synthetic pathway allows for the creation of various Metoprolol analogues by modifying the amine used in the final step. For example, reacting the racemic epoxide intermediate with (R)- or (S)-2-amino-1-butanol results in novel analogues with an additional stereocenter, which have shown significant hypotensive and bradycardiac activity. nih.gov

Table 1: Synthesis of Metoprolol via Epoxide/Chlorohydrin Intermediate

| Step | Reactants | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| 1 | 4-(2-methoxyethyl)phenol, Epichlorohydrin, Base (e.g., NaOH) | 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | - | google.com |

The utility of the phenoxypropanolamine skeleton extends far beyond Metoprolol to a wide array of beta-adrenergic blocking agents. The core structure provided by intermediates like this compound is a common feature among this class of drugs. nih.gov For example:

Propranolol and Nadoxolol: The synthesis of these beta-blockers involves the intermediate 1-chloro-3-(1-naphthyloxy)-2-propanol, which shares the same chlorohydrin functionality. Kinetic resolution techniques are employed to obtain the desired enantiomerically pure intermediates for these drugs. nih.gov

Bisoprolol: A process for synthesizing Bisoprolol involves reacting 4-[(2-isopropoxyethoxy)methyl]-phenol with 1,3-dichloro-2-hydroxy propane to obtain the key intermediate l-[[p-(2-isopropoxyethoxy)methyJ]phenoxy]-3-chloro-propan-2-ol, which is then reacted with isopropylamine. google.com

Atenolol: The chiral synthesis of (S)-Atenolol has been achieved with high enantiomeric excess through the kinetic resolution of its corresponding racemic chlorohydrin intermediate using lipase (B570770) B from Candida antarctica. researchgate.net

This demonstrates that the 1-chloro-propan-2-ol moiety attached to a substituted phenoxy group is a privileged scaffold for the development of beta-blocker pharmaceuticals.

Table 2: Phenoxy-chloropropanol Intermediates in Beta-Blocker Synthesis

| Beta-Blocker | Key Chlorohydrin Intermediate | Reference |

|---|---|---|

| Metoprolol | 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | researchgate.net |

| Propranolol | 1-chloro-3-(1-naphthyloxy)-2-propanol | nih.gov |

| Bisoprolol | 1-[[p-(2-isopropoxyethoxy)methyl]phenoxy]-3-chloro-propan-2-ol | google.com |

Synthesis of Novel Heterocyclic and Functionalized Compounds

The reactivity of this compound, or its synthetic equivalent 1,2-epoxy-3-phenoxypropane, makes it an ideal starting point for synthesizing novel compounds with heterocyclic moieties. These reactions typically involve the opening of the epoxide ring or displacement of the chlorine atom by a nucleophilic heterocycle.

The phenoxypropanol structure has been incorporated into molecules containing a 1,3,4-oxadiazole (B1194373) ring, a heterocycle of significant interest in medicinal chemistry. researchgate.netjchemrev.com In one reported synthesis, a phenol-substituted oxadiazole derivative was treated with epibromohydrin (B142927) in a Williamson ether synthesis to form the corresponding epoxide. acs.org This epoxide ring was subsequently opened by various secondary amines to yield the target 1,3,4-oxadiazole derivatives possessing a phenoxypropanolamine side chain. researchgate.netacs.org While this specific route uses the epoxide, this compound represents a closely related starting material that can achieve similar transformations. The synthesis of 1,3,4-oxadiazoles can be achieved through various methods, often involving the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.gov

A variety of phenoxypropanol derivatives with diverse heterocyclic substituents have been synthesized by the condensation of 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols. researchgate.net This approach highlights the utility of the three-carbon phenoxypropyl unit as a scaffold. Examples of synthesized compounds include:

1-Phenoxy-3-piperidinopropan-2-ol

1-(1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol

1,1′-(piperazine-1,4-diyl)bis(3-phenoxypropan-2-ol)

1,3-bis(2-hydroxy-3-phenoxypropyl)barbituric acid researchgate.net

These syntheses demonstrate the broad applicability of the phenoxypropanol building block in creating a library of functionalized molecules with potential biological activities.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1′-(6-chloro-1,3-benzothiazol-2-ylimino)bis(3-phenoxypropan-2-ol) |

| 1,1′-(piperazine-1,4-diyl)bis(3-phenoxypropan-2-ol) |

| 1,3,4-Oxadiazole |

| 1,3-bis(2-hydroxy-3-phenoxypropyl)barbituric acid |

| 1,3-dichloro-2-hydroxy propane |

| 1-(1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol |

| 1-(2-hydroxy-3-phenoxypropyl)azepan-2-one |

| 1-(5-methyl-1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol |

| 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol |

| 1-chloro-3-(1-naphthyloxy)-2-propanol |

| 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol |

| This compound |

| 1-Phenoxy-3-piperidinopropan-2-ol |

| 1-[[p-(2-isopropoxyethoxy)methyJ]phenoxy]-3-chloro-propan-2-ol |

| 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane |

| 4-(2-methoxyethyl)phenol |

| 4-[(2-isopropoxyethoxy)methyl]-phenol |

| (S)-Atenolol |

| Atenolol |

| Bisoprolol |

| Epibromohydrin |

| Epichlorohydrin |

| Hydrochloric acid |

| Isopropylamine |

| Metoprolol |

| Nadoxolol |

| Phenol |

| Propranolol |

| Prothioconazole |

Amino Alcohol Derivatives

This compound serves as a crucial precursor for the synthesis of various amino alcohol derivatives. The presence of the chlorine atom and the hydroxyl group on adjacent carbons makes it susceptible to nucleophilic substitution reactions, particularly with amines, to yield substituted amino alcohols. These derivatives are of significant interest due to their potential biological activities.

A notable application is in the synthesis of 3-arylamino-1-chloropropan-2-ols. Research has demonstrated the synthesis of a series of these compounds and evaluated their antimicrobial properties. nih.gov For instance, various dichlorophenylamino derivatives of 1-chloropropan-2-ol have shown considerable activity against Salmonella typhi and Pseudomonas aeruginosa. nih.gov Specifically, 1-chloro-3-(2',4'-dichlorophenylamino)-propan-2-ol and 1-chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol were identified as the most effective agents against Salmonella typhi. nih.gov

The general synthetic approach involves the reaction of an appropriate arylamine with an epoxide precursor, which can be derived from this compound, or by direct reaction with the chlorohydrin itself under basic conditions. The resulting amino alcohol retains the core propan-2-ol structure, with the amino group's nature influencing the final compound's properties.

Table 1: Examples of Synthesized 3-Arylamino-1-chloropropan-2-ols and Their Biological Targets

| Compound Name | Target Organism | Reference |

| 1-Chloro-3-(2',4'-dichlorophenylamino)-propan-2-ol | Salmonella typhi | nih.gov |

| 1-Chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol | Salmonella typhi, Candida albicans | nih.gov |

| 1-Chloro-3-(3',4'-dichlorophenylamino)-propan-2-ol | Pseudomonas aeruginosa | nih.gov |

| 1-Chloro-3-(4'-chlorophenylamino)-propan-2-ol | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | nih.gov |

| 1-Chloro-3-(2',6'-dichlorophenylamino)-propan-2-ol | Candida albicans | nih.gov |

| Source: Synthesized from data in PubMed nih.gov |

Arylpropanol Analogues

The structural framework of this compound makes it an important analogue and building block for other arylpropanol compounds. Arylpropanols are a class of organic compounds that feature a phenyl group attached to a propanol (B110389) backbone. By modifying the phenoxy group or substituting the chlorine atom, a diverse array of analogues can be synthesized.

For example, the base structure is closely related to 1-chloro-3-phenyl-2-propanol, where the phenoxy ether linkage is replaced by a direct carbon-carbon bond between the propane chain and the phenyl ring. nih.gov This highlights the synthetic versatility of the propan-2-ol scaffold. Chemical synthesis can be directed to create analogues like 1-chloro-3-phenylpropan-2-one by oxidation of the secondary alcohol, providing a ketone functional group for further reactions. bldpharm.com

The synthesis of these analogues often leverages the reactivity of the chlorohydrin moiety. The chlorine atom can be displaced by various nucleophiles, and the hydroxyl group can be oxidized or engaged in esterification or etherification reactions. These transformations allow chemists to systematically alter the molecule's structure to achieve desired physical, chemical, or biological properties, making compounds like this compound valuable starting materials in synthetic organic chemistry.

Application in Polymer Chemistry and Cross-linking

In the field of polymer science, this compound finds a specific and important application as a promoter for the cross-linking of epoxy resins. chemicalbook.com Epoxy resins are a class of thermosetting polymers that form a rigid, three-dimensional network upon curing. The properties of the final material are highly dependent on the degree and nature of this cross-linking.

Environmental Transformation and Degradation Pathways of 1 Chloro 3 Phenoxypropan 2 Ol

Photochemical Degradation Studies and Mechanisms

Direct studies on the photochemical degradation of 1-chloro-3-phenoxypropan-2-ol are not extensively documented in publicly available literature. However, the potential for photodegradation can be inferred from the behavior of its constituent functional groups: the phenoxy group and the chlorohydrin structure.

The phenoxy group suggests that the compound may absorb UV radiation, leading to photo-initiated reactions. The photolysis of phenols in aqueous solutions is known to proceed via photoionization, generating phenoxy radicals and hydrated electrons. acs.org For chlorophenols, photodegradation in the aquatic environment can occur under UV-visible light, influenced by factors such as pH and the presence of oxidants. nih.gov The degradation mechanism often involves dechlorination, oxidation, and dimerization. nih.gov

Similarly, the carbon-chlorine bond in the chlorohydrin moiety can be susceptible to photolytic cleavage. Studies on other chlorinated compounds, such as the fungicide chlorothalonil (B1668833) and its degradation product hydroxychlorothalonil, show that photodegradation in water can be a rapid process, with half-lives as short as 30 minutes under simulated sunlight. nih.gov This degradation can proceed through photonucleophilic substitution reactions. nih.gov Therefore, it is plausible that this compound undergoes photochemical transformation in sunlit surface waters, likely initiated by the cleavage of the C-Cl bond or reactions involving the aromatic ring, leading to the formation of hydroxylated and de-chlorinated intermediates, which could be further oxidized to smaller aliphatic acids. nih.govnih.gov

Biotransformation and Biodegradation Research

Biotransformation represents a significant pathway for the environmental degradation of this compound, primarily through the action of microbial enzymes.

Microorganisms, particularly bacteria, play a crucial role in the degradation of halogenated organic compounds. nih.gov For halohydrins like this compound, a key initial step is dehalogenation. Certain bacterial strains, such as Corynebacterium sp., are known to degrade related chloropropanols like 1,3-dichloro-2-propanol. nih.govnih.gov The degradation pathway often involves the enzymatic conversion of the halohydrin to its corresponding epoxide. nih.govwikipedia.org

In the case of this compound, microbial degradation would likely proceed via the removal of the chlorine atom to form 3-phenoxypropylene oxide (phenyl glycidyl (B131873) ether). This epoxide intermediate is then subject to further microbial action, typically hydrolysis by epoxide hydrolases, to yield 3-phenoxypropane-1,2-diol. This diol can then undergo further degradation, potentially involving the cleavage of the ether bond and the breakdown of the aromatic ring.

Research has also pointed to the potential of marine-derived fungi in the biotransformation of related phenylpropyl derivatives, highlighting the diversity of microorganisms capable of metabolizing such compounds. mdpi.com

The key enzymes involved in the initial step of this compound biodegradation are halohydrin dehalogenases (HHDHs). wikipedia.org These enzymes catalyze the intramolecular displacement of the halogen by the adjacent hydroxyl group, forming an epoxide. wikipedia.orgnih.gov HHDHs are found in various bacteria and are of significant interest for their applications in biocatalysis. nih.gov

A study utilizing recombinant Escherichia coli expressing a halohydrin dehalogenase from an Alphaproteobacterium (AbHHDH) demonstrated the successful biotransformation of (R,S)-1-chloro-3-phenoxy-2-propanol. researchgate.net This enzymatic process is a sequential kinetic resolution, where the enzyme stereoselectively converts one enantiomer of the racemic mixture into the corresponding epoxide, allowing for the separation and synthesis of enantiomerically pure compounds. researchgate.net

Halohydrin dehalogenases belong to the short-chain dehydrogenase/reductase (SDR) family and possess a catalytic triad, typically composed of serine, tyrosine, and arginine residues, that facilitates the dehalogenation reaction. wikipedia.orgnih.gov The substrate specificity of HHDHs can vary significantly between different enzymes. For example, some HHDHs show a preference for small aliphatic substrates like 1,3-dichloro-2-propanol, while others are more active towards larger aromatic substrates such as 2-chloro-1-phenylethanol. nih.gov

| Enzyme Class | Representative Enzyme | Substrate Preference Example | Reference |

| Class A | HheA (Arthrobacter sp. AD2) | Exhibits activity on both aliphatic and aromatic halohydrins. | acs.org |

| Class B | HheB (Corynebacterium sp. GP1) | Similar to HheA, with broad substrate range. | nih.gov |

| Class C | HheC (Agrobacterium radiobacter AD1) | High activity towards 1,3-dichloro-2-propanol. | wikipedia.orgnih.gov |

This table is interactive. You can sort and filter the data.

Chemical Stability and Hydrolysis in Environmental Contexts

The chemical stability of this compound in the environment is largely governed by its susceptibility to hydrolysis. Hydrolysis can affect both the C-Cl bond and the potential epoxide intermediate formed during biotransformation.

The chlorohydrin structure is known to be susceptible to hydrolysis, which can occur under both acidic and basic conditions, although neutral hydrolysis is also possible. researchgate.net However, the primary abiotic degradation pathway for the parent compound under many environmental conditions is likely the intramolecular cyclization to form the epoxide, 3-phenoxypropylene oxide, with the elimination of HCl. This reaction is essentially an intramolecular Williamson ether synthesis.

Once formed, the epoxide intermediate, 3-phenoxypropylene oxide, is susceptible to hydrolysis to form 3-phenoxypropane-1,2-diol. The rate of epoxide hydrolysis is significantly influenced by pH. testbook.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. This process typically results in the formation of a trans-diol. testbook.com

Base-Catalyzed Hydrolysis : In basic environments, the epoxide ring is opened by the attack of a hydroxide (B78521) ion via an SN2 reaction, also yielding a trans-diol. testbook.com

Neutral Hydrolysis : Hydrolysis can also occur under neutral conditions, particularly at elevated temperatures, where water itself acts as the nucleophile. acs.org

The presence of a neighboring hydroxyl group, as is the case in the parent compound and its potential degradation products, can influence the rate of hydrolysis. oberlin.edu Generally, chlorinated organic compounds may pose environmental risks due to their persistence and potential for bioaccumulation. nih.gov

Environmental Fate Modeling and Prediction

Environmental fate modeling uses the physicochemical properties of a compound to predict its distribution and persistence in various environmental compartments such as air, water, soil, and sediment.

Key properties for modeling the environmental fate of this compound include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). oberlin.edu

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO₂ | PubChem nih.gov |

| Molecular Weight | 186.63 g/mol | PubChem nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 1.9 | PubChem nih.gov |

| Water Solubility | Soluble | Inferred from structure libretexts.orgyoutube.com |

| Vapor Pressure | 0.000269 mmHg at 25°C | LookChem chemicalbook.com |

This table is interactive. You can sort and filter the data.

The Log Kow (approximated by XLogP3) of 1.9 suggests that this compound has a moderate potential for bioaccumulation and partitioning to organic matter in soil and sediment. nih.gov Its structure, containing a polar hydroxyl group and an ether linkage, also indicates a degree of water solubility, which would facilitate its transport in aqueous systems. libretexts.orgyoutube.com

Future Directions and Emerging Research Areas Pertaining to 1 Chloro 3 Phenoxypropan 2 Ol

Development of Novel Green Chemistry Synthetic Routes

Traditional synthesis methods for 1-chloro-3-phenoxypropan-2-ol often involve reactants and solvents that are environmentally hazardous. For instance, a common route involves the reaction of phenol (B47542) with epichlorohydrin (B41342), followed by treatment with hydrochloric acid and extraction using solvents like chloroform. google.comprepchem.com Future research is focused on developing "greener" synthetic pathways that align with the principles of green chemistry, emphasizing waste reduction, use of renewable resources, and avoidance of toxic substances.

A significant area of development is the use of renewable feedstocks. Glycerol (B35011), a by-product of biodiesel production, is a promising green alternative for synthesizing the propanol (B110389) backbone. ncsu.edu Processes are being explored to convert glycerol into key precursors like epichlorohydrin or dichloropropanol (B8674427) under more environmentally benign conditions. google.comncsu.edu Another avenue of research involves replacing hazardous catalysts and solvents. For example, a method for synthesizing the related 3-chloro-1-propanol (B141029) uses benzenesulfonic acid as a catalyst to improve efficiency and avoid the generation of highly toxic waste. patsnap.com The adoption of biocatalysis, as detailed in the next section, also represents a cornerstone of green synthetic strategies. mdpi.com Furthermore, innovations in reactor technology, such as the use of amine-functionalized graphene oxide (NGO) membrane reactors for continuous-flow synthesis, are being investigated to dramatically increase reaction speed and efficiency at ambient temperatures, minimizing energy consumption. europeanpharmaceuticalreview.com

Exploration of New Biocatalysts for Enantioselective Transformations

The biological activity of many pharmaceuticals derived from this compound is highly dependent on their stereochemistry. Consequently, a major research focus is the use of biocatalysts, such as enzymes, to achieve high enantioselectivity in a sustainable manner. mdpi.com This approach avoids the often difficult and wasteful separation of enantiomers required in classical chemical synthesis.

Halohydrin dehalogenases (HHDHs) have emerged as particularly valuable biocatalysts. researchgate.net These enzymes can catalyze the stereoselective dehalogenation of racemic this compound to produce enantiomerically pure epoxides, which are versatile chiral building blocks. researchgate.netwikipedia.org Research has identified specific HHDHs, such as AbHHDH from an alphaproteobacterium and PpHHDH from Pseudomonas pohangensis, for this purpose. researchgate.net A key challenge is that many wild-type HHDHs exhibit low enantioselectivity. researchgate.net To overcome this, protein engineering and site-saturation mutagenesis are being employed to create enzyme variants with enhanced selectivity. For example, mutants of AbHHDH have been developed that show significantly improved performance in the kinetic resolution of related substrates. researchgate.net

Another class of enzymes being explored is lipases. Chemo-enzymatic synthesis routes using lipases in non-conventional media, such as ionic liquids combined with organic solvents, have shown success in the kinetic resolution of related amino alcohols, achieving high conversion rates and enantiomeric excess.

Table 1: Examples of Biocatalysts in Enantioselective Transformations

| Enzyme Type | Biocatalyst Example | Transformation | Key Finding |

|---|---|---|---|

| Halohydrin Dehalogenase (HHDH) | AbHHDH (from alphaproteobacterium) | Sequential kinetic resolution of (R,S)-1-chloro-3-phenoxy-2-propanol | Development of a process for (S)-enantiomer synthesis with >99% ee. researchgate.net |

| Halohydrin Dehalogenase (HHDH) | PpHHDH (from Pseudomonas pohangensis) | Protein engineering for enhanced enantioselectivity | Creation of enantiocomplementary mutants with higher S- and R-selectivity. researchgate.net |

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool for accelerating research and development related to this compound. These methods provide deep insights into molecular properties and reaction mechanisms, reducing the need for extensive and time-consuming laboratory experiments.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of computational research. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. nih.govnih.gov For haloalcohols and related compounds, QSAR can be used to predict toxicity, helping to prioritize the synthesis of safer alternatives and understand the structural features that contribute to adverse environmental or health effects. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are being used to elucidate the interactions between substrates like this compound and the active sites of enzymes. nih.govnih.gov For instance, simulations of halohydrin dehalogenases can reveal the key amino acid residues involved in substrate binding and catalysis. wikipedia.orgnih.gov This knowledge is crucial for rational protein engineering, guiding the design of enzyme mutants with improved activity and selectivity. nih.gov Furthermore, computational methods are employed to determine the absolute configuration of chiral molecules produced via biotransformation, which is essential for verifying the stereoselectivity of a process. mdpi.com